5-bromoimidazo[2,1-b]thiazole
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Overview
Description
5-bromoimidazo[2,1-b]thiazole is a heterocyclic compound with the molecular formula C5H3BrN2S and a molecular weight of 203.06 g/mol . This compound is characterized by the presence of a bromine atom attached to the imidazo[2,1-b][1,3]thiazole ring system, which consists of fused imidazole and thiazole rings. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It’s known that imidazothiazole derivatives, to which 5-bromoimidazo[2,1-b][1,3]thiazole belongs, have been studied for their diverse biological activities .
Mode of Action
It’s known that imidazothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds of the imidazothiazole class have been found to influence a variety of biochemical pathways due to their wide-ranging biological activities .
Result of Action
It’s known that imidazothiazole derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
5-Bromoimidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between 5-Bromoimidazo[2,1-b][1,3]thiazole and these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 5-Bromoimidazo[2,1-b][1,3]thiazole can affect metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-Bromoimidazo[2,1-b][1,3]thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, 5-Bromoimidazo[2,1-b][1,3]thiazole has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling .
Temporal Effects in Laboratory Settings
The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 5-Bromoimidazo[2,1-b][1,3]thiazole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromoimidazo[2,1-b][1,3]thiazole vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the toxic effects of 5-Bromoimidazo[2,1-b][1,3]thiazole become pronounced .
Metabolic Pathways
5-Bromoimidazo[2,1-b][1,3]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of 5-Bromoimidazo[2,1-b][1,3]thiazole .
Transport and Distribution
The transport and distribution of 5-Bromoimidazo[2,1-b][1,3]thiazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, 5-Bromoimidazo[2,1-b][1,3]thiazole can be transported across cell membranes by organic anion transporters, facilitating its entry into target cells.
Subcellular Localization
The subcellular localization of 5-Bromoimidazo[2,1-b][1,3]thiazole is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromoimidazo[2,1-b][1,3]thiazole may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromoimidazo[2,1-b]thiazole typically involves the bromination of imidazo[2,1-b][1,3]thiazole. One common method includes the reaction of imidazo[2,1-b][1,3]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-bromoimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents (e.g., sodium borohydride) in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
5-bromoimidazo[2,1-b]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole: Lacks the bromine substituent, which may result in different reactivity and biological activity.
5-Chloroimidazo[2,1-b][1,3]thiazole: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
5-Iodoimidazo[2,1-b][1,3]thiazole: Contains an iodine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness
5-bromoimidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine substituent can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s potential bioactivity makes it a valuable candidate for drug discovery and development .
Properties
IUPAC Name |
5-bromoimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIYPXTEYKCBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67088-53-3 |
Source
|
Record name | 5-bromoimidazo[2,1-b][1,3]thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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